molecular formula C22H32O4 B13443629 [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13443629
M. Wt: 360.5 g/mol
InChI Key: ZWIAYNRTTQQCJT-PRFDQPNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule belonging to the class of steroids. Steroids are characterized by their four-ring structure, which is a hallmark of many biologically active compounds, including hormones and vitamins. This particular compound is notable for its acetylated hydroxyl groups at positions 3 and 17, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the acetylation of the hydroxyl groups at positions 3 and 17 using acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under mild conditions to prevent over-acetylation or degradation of the steroid nucleus.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes . The acetyl groups at positions 3 and 17 can enhance its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate lies in its specific acetylation pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of steroids and for developing new steroid-based therapeutics .

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H32O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h16,18-21H,4-12H2,1-3H3/t16-,18?,19?,20?,21+,22+/m1/s1

InChI Key

ZWIAYNRTTQQCJT-PRFDQPNFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCC2=C(C1)CCC3C2CC[C@]4(C3CC[C@@H]4OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2=C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C

Origin of Product

United States

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